molecular formula C12H14N2O B13070727 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13070727
M. Wt: 202.25 g/mol
InChI Key: MHSJUVDQJYLTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1547059-48-2) is a high-purity chemical building block designed for research and development applications. This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in medicinal chemistry due to its significant and diverse biological activities . The structure incorporates a reactive aldehyde group at the 3-position, which serves as a versatile handle for further synthetic modification through various reactions, including condensations and multi-component couplings, to create more complex molecular architectures . The imidazo[1,2-a]pyridine core is present in several marketed drugs, such as the sedative Zolpidem and the anxiolytic Alpidem, underscoring its high relevance in pharmaceutical research . This specific derivative, with its 5-methyl and 2-isopropyl substituents, is particularly valuable for constructing compound libraries aimed at screening for new therapeutic agents. Researchers can leverage the C3-carbaldehyde functional group in key transformations like the aza-Friedel-Crafts reaction to introduce amine-containing motifs, a strategy useful for rapidly generating derivatives with potential biological activity . As such, this compound is an essential intermediate for chemists working in drug discovery, especially in programs targeting central nervous system (CNS) disorders, inflammation, and other disease areas. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-9(3)5-4-6-11(14)13-12/h4-8H,1-3H3

InChI Key

MHSJUVDQJYLTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. Techniques such as column chromatography and recrystallization are commonly employed for purification .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde. These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antibacterial agents. The synthesis of these derivatives often involves modifications that enhance their bioactivity and selectivity against pathogens .

Inhibition of Disease Pathways

The compound has been investigated for its ability to inhibit specific biological pathways relevant to autoimmune and inflammatory diseases. Research indicates that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of Bruton's tyrosine kinase (Btk), a target for treating conditions such as rheumatoid arthritis and other inflammatory disorders . This highlights the compound's potential in therapeutic applications.

Cosmetic Formulations

Topical Applications

5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is also being explored in cosmetic formulations due to its stability and efficacy. The compound's incorporation into creams and lotions has been shown to enhance skin hydration and provide protective effects against environmental stressors. Its formulation requires careful consideration of interactions with other ingredients to optimize sensory properties and stability .

Experimental Design in Formulation Development

The use of experimental design techniques, such as Box-Behnken design, has enabled researchers to systematically evaluate the effects of various formulation components on the performance of products containing this compound. Studies have demonstrated that the inclusion of natural polymers can improve the overall efficacy and consumer acceptance of cosmetic products .

Materials Science Applications

Nanoparticle Development

In materials science, 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde has been utilized in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can encapsulate active ingredients, enhancing their bioavailability and targeted delivery to specific sites within the body. The compound's chemical properties facilitate the formation of stable nanoparticles with controlled release profiles .

Polymer Composites

The compound's unique structure allows it to be integrated into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability. Research indicates that incorporating imidazo[1,2-a]pyridine derivatives into polymer composites can significantly improve their performance in various applications, including coatings and packaging materials .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains.
Autoimmune Disease Treatment Inhibition of Bruton's tyrosine kinase shows promise for therapeutic use.
Cosmetic Formulations Improved skin hydration and protective effects when formulated with polymers.
Nanoparticle Synthesis Enhanced drug delivery capabilities through controlled release mechanisms.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
5-Methyl-2-(propan-2-yl)imidazo[...]carbaldehyde N/A 5-Me, 2-iPr, 3-CHO 202.28 Potential kinase inhibitor, H-bond donor
Imidazo[1,2-a]pyridine-3-carbaldehyde 6188-43-8 3-CHO 160.16 Conformational stability studies
5-Methylimidazo[1,2-a]pyridin-3-amine 81809-82-7 5-Me, 3-NH₂ 147.17 Bioactive intermediate
2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde 891767-58-1 2-(4-iBuPh), 3-CHO 279.34 Pharmaceutical intermediate

Table 2: Functional Group Impact on Properties

Functional Group Electronic Effect Conformational Stability Example Compound
3-CHO Electron-withdrawing High (intramolecular H-bonding) Target compound
3-NH₂ Electron-donating Moderate 5-Methylimidazo[...]-3-amine
3-Nitroso Electron-withdrawing Low 3-Nitrosoimidazo[1,2-a]pyridine

Conformational Stability

The 3-carbaldehyde group in the target compound engages in intramolecular hydrogen bonding with peri-H5, as demonstrated by X-ray diffraction data (distance: ~2.5 Å). This interaction stabilizes a planar conformation, critical for molecular recognition in drug design . In contrast, 3-nitroso derivatives exhibit weaker H-bonding (distance: ~3.0 Å), leading to conformational flexibility .

Pharmaceutical Potential

Imidazo[1,2-a]pyridine derivatives with 3-carbaldehyde groups are patented as cyclin-dependent kinase (CDK) inhibitors and autoimmune disease therapeutics. The isopropyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to phenyl-substituted analogs .

Nonlinear Optical Properties

Coumarin-imidazo[1,2-a]pyridine-3-carbaldehyde derivatives exhibit strong nonlinear optical (NLO) responses due to extended π-conjugation. The target compound’s methyl and isopropyl substituents, while less electron-withdrawing than coumarin, may still contribute to moderate NLO activity .

Biological Activity

5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure that allows for various interactions with biological targets, making it significant in medicinal chemistry.

Structure and Properties

The chemical structure of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This structure includes a methyl group at the 5-position and a propan-2-yl group at the 2-position of the imidazo ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Many derivatives have shown promising results against various cancer cell lines.
  • Antimicrobial : The compounds demonstrate activity against a variety of pathogens.
  • Anti-inflammatory : Some derivatives inhibit key inflammatory pathways.
  • Anticonvulsant : Certain compounds have been tested for their potential to mitigate seizure activity.

Anticancer Activity

Studies have highlighted the anticancer potential of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde. For example, it has been shown to inhibit c-Met kinase activity with an IC50 value of approximately 3.9 nM. This inhibition leads to reduced proliferation in c-Met-addicted cancer cell lines, demonstrating its potential as a therapeutic agent against tumors driven by c-Met signaling pathways .

Antimicrobial Properties

The compound has exhibited significant antimicrobial activity against both bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic enzymes .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can effectively suppress COX-2 activity, a key enzyme in the inflammatory pathway. The reported IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. The presence of specific functional groups can enhance or diminish biological efficacy. For instance:

Substituent Effect on Activity
Methyl at position 5Enhances anticancer properties
Propan-2-YL at position 2Increases lipophilicity and bioavailability
Aldehyde at position 3Critical for binding to biological targets

Case Studies

  • Anticancer Study : A study involving various imidazo[1,2-a]pyridine derivatives showed that modifications at the 6-position significantly affected anticancer activity against lung cancer cell lines. The introduction of polar groups led to improved efficacy .
  • Anti-inflammatory Research : In a recent investigation into the anti-inflammatory properties of related compounds, several derivatives were synthesized and tested for COX inhibition. Compounds with methyl substitutions demonstrated superior activity compared to their unsubstituted counterparts .

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